molecular formula C12H17N B2732436 (1S)-1-(3-Phenylcyclobutyl)ethanamine CAS No. 2248201-64-9

(1S)-1-(3-Phenylcyclobutyl)ethanamine

Cat. No.: B2732436
CAS No.: 2248201-64-9
M. Wt: 175.275
InChI Key: CKJZVDDIAYFKFK-GCVQQVDUSA-N
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Description

(1S)-1-(3-Phenylcyclobutyl)ethanamine is a chiral amine characterized by a cyclobutane ring substituted with a phenyl group at the 3-position and an ethanamine moiety at the 1-position. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

IUPAC Name

(1S)-1-(3-phenylcyclobutyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8,13H2,1H3/t9-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJZVDDIAYFKFK-GCVQQVDUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC(C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Phenylcyclobutyl)ethanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Phenylcyclobutyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Phenylcyclobutyl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylcyclobutylamines

Compound A : (1S)-1-(3-Phenylcyclobutyl)ethanamine
  • Molecular Formula : C₁₂H₁₅N
  • Molecular Weight : 173.25 g/mol
  • Phenyl group provides aromatic π-π stacking interactions.
  • Synthesis : Likely synthesized via cyclobutane ring formation followed by chiral resolution or asymmetric catalysis (inferred from biocatalytic methods in ).
Compound B : (1S)-1-(1-Adamantyl)ethanamine (Rimantadine)
  • Molecular Formula : C₁₂H₂₁N
  • Molecular Weight : 179.30 g/mol
  • Key Features: Adamantane substituent enhances lipophilicity and metabolic stability. Known antiviral activity against influenza A.
  • Pharmacological Activity : Blocks viral M2 ion channel.
Compound C : (1S)-1-(4-Methoxyphenyl)ethanamine
  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Key Features :
    • Methoxy group (-OCH₃) increases electron density on the phenyl ring, altering receptor affinity.
  • Synthesis : Asymmetric transaminase-catalyzed amination (similar to ).

Halogen-Substituted Analogs

Compound D : (1S)-1-(2-Chlorophenyl)propylamine hydrochloride
  • Molecular Formula : C₉H₁₃ClN·HCl
  • Molecular Weight : 206.12 g/mol
  • Key Features :
    • Chlorine atom at the 2-position introduces steric hindrance and electron-withdrawing effects.
  • Pharmacological Activity: Potential use in neuropsychiatric disorders (inferred from structural similarity to dopamine reuptake inhibitors).
Compound E : (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
  • Molecular Formula : C₈H₇F₄N
  • Molecular Weight : 193.14 g/mol
  • Key Features :
    • Trifluoromethyl (-CF₃) and fluorine substituents enhance metabolic stability and blood-brain barrier penetration.
  • Applications : Intermediate in antipsychotic or antidepressant drug synthesis.

Heterocyclic Derivatives

Compound F : (1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine
  • Molecular Formula : C₁₁H₁₂N₂S
  • Molecular Weight : 204.29 g/mol
  • Key Features :
    • Thiazole ring introduces hydrogen-bonding capacity and aromaticity.
  • Pharmacological Activity : Cytotoxic payload in antibody-drug conjugates (ADCs) targeting cancer cells.
Compound G : (1S)-1-(4-Imidazol-1-ylphenyl)ethanamine
  • Molecular Formula : C₁₁H₁₃N₃
  • Molecular Weight : 187.24 g/mol
  • Key Features :
    • Imidazole ring enables interactions with metal ions or histidine residues in enzymes.
  • Applications: Potential kinase inhibitor or antimicrobial agent.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Synthesis Method References
This compound C₁₂H₁₅N 173.25 3-Phenylcyclobutyl Under investigation Asymmetric catalysis
Rimantadine C₁₂H₂₁N 179.30 1-Adamantyl Antiviral (Influenza A) Organic synthesis
(1S)-1-(4-Methoxyphenyl)ethanamine C₉H₁₃NO 151.21 4-Methoxyphenyl Not reported Biocatalysis
(1S)-1-(2-Chlorophenyl)propylamine HCl C₉H₁₃ClN·HCl 206.12 2-Chlorophenyl Neuropsychiatric disorders Grignard reaction
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine C₈H₇F₄N 193.14 4-Fluorophenyl, -CF₃ Antipsychotic intermediate Nucleophilic substitution
(1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethanamine C₁₁H₁₂N₂S 204.29 Thiazol-2-yl Cytotoxic (ADC payload) Peptide coupling

Key Research Findings

  • Steric and Electronic Effects :
    • Cyclobutyl and adamantyl groups enhance binding specificity via steric effects, while halogen substituents modulate electronic properties and metabolic stability .
  • Synthesis Advancements :
    • Asymmetric biocatalysis (e.g., transaminase mutants) enables efficient production of enantiopure ethanamines .
  • Pharmacological Trends :
    • Thiazole- and imidazole-containing analogs show promise in oncology due to their interaction with cellular targets .

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